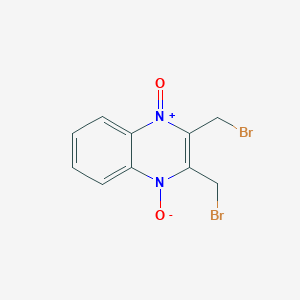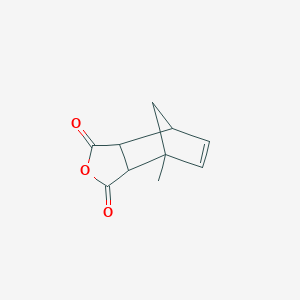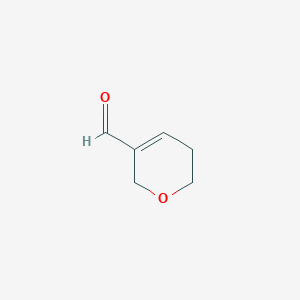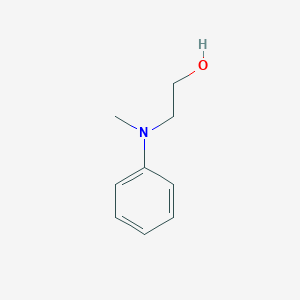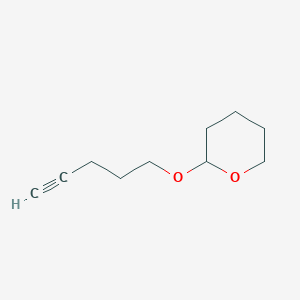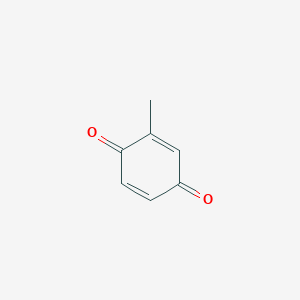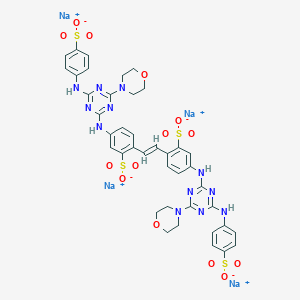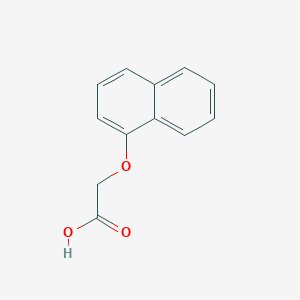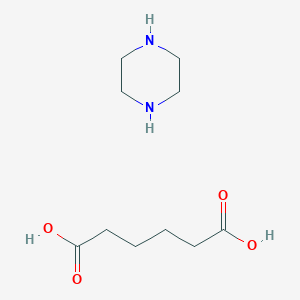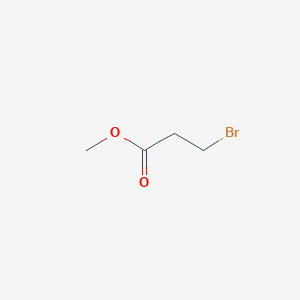
2-Nitrophenyl isocyanate
Übersicht
Beschreibung
Synthesis Analysis
2-Nitrophenyl isocyanate has been used in the synthesis of symmetrical bis-2-nitrophenylcarbodi-imide via a dimerisation reaction . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular weight of 2-Nitrophenyl isocyanate is 164.1183 . The IUPAC Standard InChI is InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7 (6)9 (11)12/h1-4H .Chemical Reactions Analysis
2-Nitrophenyl isocyanate participates as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, like alkenes and alkynes, giving rise to a novel carbon-nitrogen bond. This specific reaction is referred to as an isocyanate reaction .Physical And Chemical Properties Analysis
2-Nitrophenyl isocyanate has a molecular weight of 164.1183 . The molecular formula is C7H4N2O3 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
“2-Nitrophenyl isocyanate” has the chemical formula C7H4N2O3 and a molecular weight of 164.1183 . It is also known by other names such as o-Nitrophenyl isocyanate and Isocyanic acid, o-nitrophenyl ester .
Chemical Synthesis
“2-Nitrophenyl isocyanate” can be used in the synthesis of symmetrical bis-2-nitrophenylcarbodi-imide via a dimerisation reaction . This indicates its potential use in the field of organic synthesis, where it can serve as a building block for more complex molecules.
Drug Discovery
In the field of drug discovery, “2-Nitrophenyl isocyanate” can be used to modify drug candidates and improve their properties, such as solubility or target specificity. This can potentially lead to the development of more effective and safer drugs.
Biomaterial Development
“2-Nitrophenyl isocyanate” can also be used to modify the surface of biomaterials to improve their biocompatibility or functionality. This can be particularly useful in the development of medical devices and implants.
Chemical Analysis
The infrared spectrum of “2-Nitrophenyl isocyanate” conforms to its expected structure . This suggests that it can be used in analytical chemistry for the identification and characterization of similar compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZITODZAQRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062975 | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl isocyanate | |
CAS RN |
3320-86-3 | |
| Record name | 2-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical reactivity of 2-Nitrophenyl Isocyanate?
A1: 2-Nitrophenyl Isocyanate readily reacts with nucleophiles like hydrazines. For example, it reacts with benzoylhydrazine to form 1-Benzoyl-4-(2-nitrophenyl)semicarbazide []. This reactivity stems from the electrophilic nature of the isocyanate group (-N=C=O).
Q2: How does the structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide, a derivative of 2-Nitrophenyl Isocyanate, influence its molecular conformation and crystal packing?
A2: The structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide exhibits a dihedral angle of 71.49° between the phenyl and nitrophenyl rings []. An intramolecular N—H⋯O hydrogen bond stabilizes this conformation, forming an S(6) ring. Furthermore, intermolecular N—H⋯O hydrogen bonds influence the crystal packing of the molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

